molecular formula C11H16ClNO2 B1451359 Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride CAS No. 1258651-74-9

Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride

Cat. No.: B1451359
CAS No.: 1258651-74-9
M. Wt: 229.7 g/mol
InChI Key: BBXKCKSYKCXPGO-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS# 1258651-74-9) is a chiral organic compound featuring a 2-methylphenyl substituent attached to a propanoate backbone. Its molecular formula is C${11}$H${14}$ClNO$_{2}$, with a molecular weight of 227.69 g/mol (calculated). The compound is primarily used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules and intermediates due to its amino ester functionality .

Properties

IUPAC Name

methyl 3-amino-3-(2-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXKCKSYKCXPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-amino-3-(2-methylphenyl)propanoic acid

The initial step involves the esterification of the free acid with methanol. Commonly, this is carried out under acidic conditions to promote ester formation:

  • Reagents: Methanol and an acid catalyst such as thionyl chloride or sulfuric acid.
  • Conditions: The reaction mixture is refluxed, typically for 6–8 hours, to ensure complete conversion.
  • Mechanism: Thionyl chloride reacts with methanol to form methyl chloride in situ, which then esterifies the carboxylic acid group.

This method yields the methyl ester intermediate, which is then converted to the hydrochloride salt.

Formation of Hydrochloride Salt

  • The methyl ester is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt.
  • This step stabilizes the amino group and improves solubility and handling properties.
  • The hydrochloride salt is typically isolated by crystallization or precipitation.

Representative Synthetic Route Example

Step Description Reagents/Conditions Yield (%) Notes
1 Esterification of 3-amino-3-(2-methylphenyl)propanoic acid Methanol, thionyl chloride, reflux 6–8 h ~90 Controlled addition of SOCl2 prevents side reactions
2 Formation of hydrochloride salt Treatment with HCl gas or aqueous HCl Quantitative Crystallization for purification
3 Purification Recrystallization from suitable solvents Ensures high purity for research use

Industrial Production Considerations

  • Large-scale synthesis employs continuous flow reactors for controlled esterification.
  • Optimization focuses on reaction time, temperature, and reagent ratios to maximize yield and minimize impurities.
  • Purification typically involves crystallization and washing steps to obtain pharmaceutical-grade material.

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield References
Thionyl chloride-mediated esterification High yield, straightforward Requires careful handling of SOCl2 90–95%
Acid-catalyzed esterification (e.g., sulfuric acid) Simple reagents, mild conditions Longer reaction times, possible side reactions 80–90%
Nucleophilic substitution followed by reductive amination Enables amino group introduction Multi-step, more complex Variable

Research Findings and Data

  • Yield and Purity: Esterification via thionyl chloride in methanol typically yields near-quantitative conversion with high purity of the methyl ester hydrochloride intermediate.
  • Reaction Monitoring: Thin-layer chromatography (TLC) with ninhydrin staining is effective for tracking amino acid ester formation.
  • Structural Confirmation: Characterization by GC-MS and NMR confirms the ester and amino functionalities with expected molecular weights and fragmentation patterns.
  • Scale-up Feasibility: Industrial methods have demonstrated scalability with continuous flow reactors maintaining product consistency.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Reaction temperature 20–70 °C Controlled to prevent decomposition
Reaction time 6–8 hours Ensures complete esterification
Catalyst/Reagent Thionyl chloride or sulfuric acid Choice affects reaction speed and safety
Solvent Methanol Serves as both solvent and reactant
Yield 90–95% High efficiency with proper control
Purification Crystallization Removes impurities, stabilizes hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antinociceptive Properties : In vivo studies have shown significant antinociceptive effects in rodent models of neuropathic pain, indicating potential applications in pain management.
  • Neuroprotective Effects : Preliminary findings suggest it may protect neuronal cells from apoptosis, contributing to its potential use in neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might also possess such activities, although specific studies are needed to confirm this.

Table 1: Summary of Biological Activities

ActivityDescription
AntinociceptiveSignificant pain relief in neuropathic models
NeuroprotectivePotential protection against neuronal apoptosis
AntimicrobialPossible antimicrobial properties requiring further investigation

Synthesis and Derivative Studies

The synthesis of methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride typically involves several steps starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.

Table 2: Synthetic Route Overview

StepDescription
Starting Materials2-methylbenzyl bromide and methyl acrylate
Nucleophilic SubstitutionFormation of methyl 3-(2-methylphenyl)propanoate
AminationIntroduction of the amino group

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS 1333750-44-9)
  • Substituents : 2,4-difluorophenyl.
  • Molecular Formula: C${10}$H${10}$ClF${2}$NO${2}$.
  • Molecular Weight : 265.69 g/mol.
  • Key Differences : The fluorine atoms increase electronegativity and polarity, enhancing solubility in polar solvents compared to the hydrophobic 2-methyl group in the target compound. Fluorine’s electron-withdrawing effects may also alter reactivity in nucleophilic substitution reactions .
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7)
  • Substituents : 3-fluorophenyl.
  • Molecular Formula: C${11}$H${15}$ClFNO$_{2}$.
  • Molecular Weight : 265.69 g/mol.
  • The ethyl ester group increases lipophilicity compared to the methyl ester in the target compound .

Positional Isomerism and Steric Effects

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
  • Substituents : 3-methylphenyl.
  • Molecular Formula: C${12}$H${16}$ClNO$_{2}$ (estimated).
  • Molecular Weight : 241.71 g/mol (estimated).
  • However, the meta-substitution may decrease π-π stacking interactions in crystal structures .

Functional Group Modifications

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS 1369494-59-6)
  • Molecular Formula: C${10}$H${12}$ClNO$_{2}$.
  • Molecular Weight : 213.66 g/mol.
  • The (S)-enantiomer’s stereochemistry may confer distinct biological activity compared to racemic mixtures .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 68208-19-5)
  • Substituents : 3-methoxyphenyl.
  • Molecular Formula: C${11}$H${14}$ClNO$_{3}$.
  • Molecular Weight : 243.69 g/mol.
  • Key Differences : The methoxy group enhances electron density on the aromatic ring, improving resonance stabilization. This could increase stability under acidic conditions compared to the target compound’s methyl-substituted derivative .

Ester Group Variations

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
  • Ester Group : Ethyl.
  • Molecular Formula: C${11}$H${14}$ClF${2}$NO${2}$.
  • Molecular Weight : 265.69 g/mol.
  • Key Differences : The ethyl ester extends the carbon chain, increasing lipophilicity (logP ~1.2 vs. ~0.8 for methyl esters). This modification may improve membrane permeability in drug delivery applications .

Comparative Data Table

Compound Name Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 3-amino-3-(2-methylphenyl)propanoate HCl 2-methylphenyl Methyl C${11}$H${14}$ClNO$_{2}$ 227.69 High lipophilicity; steric shielding
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl Methyl C${10}$H${10}$ClF${2}$NO${2}$ 265.69 Enhanced polarity; improved solubility
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-fluorophenyl Ethyl C${11}$H${15}$ClFNO$_{2}$ 265.69 Meta-substitution; higher logP
(S)-Methyl 3-amino-3-phenylpropanoate HCl Phenyl Methyl C${10}$H${12}$ClNO$_{2}$ 213.66 Simplified structure; chiral specificity

Biological Activity

Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group, a methyl ester, and a 2-methylphenyl moiety. This configuration contributes to its biological activity by enabling interactions with various biological targets.

  • Molecular Formula : C12_{12}H17_{17}ClN2_{2}O\
  • Molecular Weight : Approximately 247.73 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the aromatic ring can engage in π-π interactions, influencing various biochemical pathways.

Enzyme Interaction

Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit prostate cancer cell lines by interfering with metabolic pathways critical for tumor growth.

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including prostate and leukemia cells. In vitro studies have reported IC50_{50} values indicating effective inhibition of cell growth.
  • Anti-inflammatory Properties : Similar compounds have been evaluated for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits prostate cancer cell proliferation
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionInteracts with specific enzymes

Case Study: Prostate Cancer Inhibition

A study conducted on the effects of this compound on prostate cancer cells revealed that the compound significantly reduced cell viability. The mechanism was linked to the inhibition of key metabolic pathways essential for cancer cell survival. The results suggested that this compound could be further developed as a therapeutic agent for prostate cancer treatment.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the amino group and subsequent esterification processes. Its applications extend beyond medicinal chemistry; it is also utilized in the synthesis of specialty chemicals and materials within industrial contexts .

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride?

The synthesis typically involves esterification and subsequent salt formation. For analogous compounds, hydrochloric acid in dioxane is used to protonate the amino group, followed by solvent removal under reduced pressure to isolate the hydrochloride salt . Key parameters include:

  • Solvent : Dioxane or ethanol for solubility and reactivity.
  • Acid stoichiometry : 4 equivalents of HCl (4 M in dioxane) ensure complete salt formation.
  • Reaction time : 1–2 hours at room temperature to avoid side reactions like ester hydrolysis.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can the purity of this compound be validated using HPLC?

HPLC methods for related amino ester hydrochlorides employ:

  • Column : C18 reversed-phase (e.g., Purospher® STAR, 5 µm particle size) .
  • Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
  • Detection : UV at 210–220 nm (amino group absorption) .
  • Retention time : ~8–10 minutes under a flow rate of 1.0 mL/min .
    Data inconsistencies (e.g., tailing peaks) may arise from residual solvents or incomplete salt formation, requiring adjustments in mobile phase pH or gradient slope.

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H-NMR : Key signals include δ 3.7–3.9 ppm (methyl ester singlet) and δ 6.8–7.3 ppm (aromatic protons from 2-methylphenyl). The amino proton appears as a broad singlet at δ 8.5–9.0 ppm in DMSO-d6 .
  • FT-IR : Stretching vibrations at 1730–1740 cm⁻¹ (ester C=O) and 2500–2700 cm⁻¹ (ammonium chloride N–H) confirm salt formation .
  • Mass spectrometry (ESI-MS) : [M+H]+ peak at m/z 238.1 (free base) and [M–Cl]+ at m/z 202.1 for the hydrochloride salt .

Advanced Research Questions

Q. How does the 2-methylphenyl substituent influence steric and electronic properties in catalytic reactions?

The 2-methyl group introduces steric hindrance, reducing nucleophilicity at the amino group. Electronic effects:

  • Steric impact : Slows down reactions like acylation or alkylation by ~30% compared to unsubstituted analogs (e.g., methyl 3-amino-3-phenylpropanoate) .
  • Electronic impact : The methyl group mildly donates electrons via hyperconjugation, increasing the amino group’s pKa by ~0.5 units (measured via potentiometric titration) .
    Applications in asymmetric catalysis require chiral resolution using cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .

Q. What strategies mitigate racemization during derivatization of the amino group?

Racemization is a critical issue in peptide synthesis. Mitigation methods include:

  • Low-temperature reactions : Conduct acylation at 0–4°C to reduce kinetic energy and enolization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amino group during coupling .
  • Additives : 1-Hydroxybenzotriazole (HOBt) minimizes racemization by forming active esters .

Q. How can stability studies under physiological conditions inform drug development?

Stability in buffer solutions (pH 7.4, 37°C) is assessed via:

  • HPLC monitoring : Degradation products (e.g., hydrolyzed propanoic acid) appear within 24–48 hours .
  • Kinetic analysis : Half-life (t₁/₂) of ~12 hours in plasma, suggesting limited bioavailability without prodrug strategies .
    Contradictory data on esterase-mediated hydrolysis rates (e.g., liver microsomes vs. plasma) require species-specific enzyme profiling .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature for this compound?

Discrepancies in melting points (e.g., 186–189°C vs. 175–180°C) arise from:

  • Hydration state : Anhydrous vs. monohydrate forms differ by ~5–10°C .
  • Purity : Residual solvents (e.g., dioxane) lower observed melting points. Thermogravimetric analysis (TGA) can differentiate pure vs. impure samples .

Q. How to resolve conflicting NMR data for aromatic proton signals?

Variations in δ values for 2-methylphenyl protons (e.g., δ 7.1 vs. 7.3 ppm) are due to:

  • Solvent effects : DMSO-d6 vs. CDCl3 shift aromatic signals by ~0.2 ppm .
  • Conformational flexibility : Rotamers around the propanoate chain alter ring current effects. Variable-temperature NMR (VT-NMR) at 298–323 K can identify dynamic processes .

Methodological Tables

Q. Table 1. Comparative HPLC Conditions for Purity Analysis

Column TypeMobile PhaseFlow RateDetection (nm)Retention Time (min)Reference
C18 (Purospher®)Acetonitrile/Water + 0.1% TFA1.0 mL/min2108.5
Chiralpak IAHexane/Isopropanol (80:20)0.8 mL/min22012.3

Q. Table 2. Key Stability Parameters in Physiological Buffers

ConditionHalf-Life (t₁/₂)Major Degradation ProductEnzyme InvolvementReference
pH 7.4, 37°C12 hours3-Amino-3-(2-methylphenyl)propanoic acidEsterases
Human Plasma8 hoursSame as abovePlasma esterases

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
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Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride

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